molecular formula C15H14O3 B12289915 Methyl 2,3-Dihydronaphtho[2,3-b]furan-3-acetate

Methyl 2,3-Dihydronaphtho[2,3-b]furan-3-acetate

Cat. No.: B12289915
M. Wt: 242.27 g/mol
InChI Key: IUXIAXCJPBWLQC-UHFFFAOYSA-N
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Description

Methyl 2,3-Dihydronaphtho[2,3-b]furan-3-acetate is a chemical compound belonging to the class of dihydronaphthofurans. These compounds are characterized by a fused ring structure that includes a furan ring and a naphthalene ring. Dihydronaphthofurans are known for their diverse biological activities and are found in various natural and synthetic products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3-Dihydronaphtho[2,3-b]furan-3-acetate can be achieved through several methods. One common approach involves the annulation of naphthols with various reagents. Cycloaddition reactions, such as [3+2] and [4+1] cycloadditions, are also employed. Other methods include intramolecular transannulation, Friedel-Crafts reactions, Wittig reactions, and Claisen rearrangements .

Industrial Production Methods

Industrial production of dihydronaphthofurans, including this compound, often involves large-scale chemical synthesis using optimized reaction conditions. These methods ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-Dihydronaphtho[2,3-b]furan-3-acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce dihydronaphthalenes .

Scientific Research Applications

Methyl 2,3-Dihydronaphtho[2,3-b]furan-3-acetate has a wide range of applications in scientific research. It is used in the synthesis of various pharmaceuticals and natural products. Its biological activities make it a valuable compound in medicinal chemistry, where it is studied for its potential therapeutic effects . Additionally, it is used in the development of new materials and as a synthetic intermediate in organic chemistry .

Mechanism of Action

The mechanism of action of Methyl 2,3-Dihydronaphtho[2,3-b]furan-3-acetate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dihydro-1-hydroxynaphtho[2,3-c]furan
  • 1,3-Dihydro-1-hydroxynaphtho[1,2-c]furan
  • Naphtho[2,3-b]furan-4,9-dione

Uniqueness

Methyl 2,3-Dihydronaphtho[2,3-b]furan-3-acetate is unique due to its specific structural features and the resulting biological activities. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

methyl 2-(2,3-dihydrobenzo[f][1]benzofuran-3-yl)acetate

InChI

InChI=1S/C15H14O3/c1-17-15(16)8-12-9-18-14-7-11-5-3-2-4-10(11)6-13(12)14/h2-7,12H,8-9H2,1H3

InChI Key

IUXIAXCJPBWLQC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1COC2=CC3=CC=CC=C3C=C12

Origin of Product

United States

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